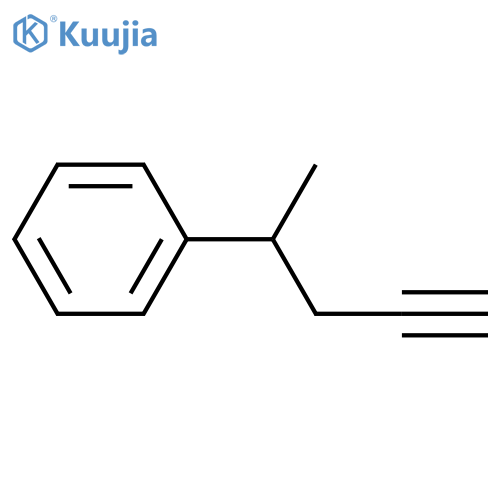Cas no 186644-16-6 (pent-4-yn-2-ylbenzene)

pent-4-yn-2-ylbenzene structure
商品名:pent-4-yn-2-ylbenzene
pent-4-yn-2-ylbenzene 化学的及び物理的性質
名前と識別子
-
- Benzene, (1-methyl-3-butynyl)-
- (pent-4-yn-2-yl)benzene
- pent-4-yn-2-ylbenzene
- F2147-2803
- 186644-16-6
- EN300-1863518
- AKOS022623458
-
- インチ: InChI=1S/C11H12/c1-3-7-10(2)11-8-5-4-6-9-11/h1,4-6,8-10H,7H2,2H3
- InChIKey: AUIWPPHOKHFQMB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 144.093900383Da
- どういたいしつりょう: 144.093900383Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
pent-4-yn-2-ylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2147-2803-10g |
pent-4-yn-2-ylbenzene |
186644-16-6 | 95%+ | 10g |
$4204.0 | 2023-09-06 | |
| Life Chemicals | F2147-2803-5g |
pent-4-yn-2-ylbenzene |
186644-16-6 | 95%+ | 5g |
$3003.0 | 2023-09-06 | |
| Enamine | EN300-1863518-0.05g |
(pent-4-yn-2-yl)benzene |
186644-16-6 | 95% | 0.05g |
$256.0 | 2023-09-18 | |
| Enamine | EN300-1863518-0.1g |
(pent-4-yn-2-yl)benzene |
186644-16-6 | 95% | 0.1g |
$383.0 | 2023-09-18 | |
| Enamine | EN300-1863518-5.0g |
(pent-4-yn-2-yl)benzene |
186644-16-6 | 95% | 5.0g |
$3189.0 | 2023-07-10 | |
| Enamine | EN300-1863518-2.5g |
(pent-4-yn-2-yl)benzene |
186644-16-6 | 95% | 2.5g |
$2155.0 | 2023-09-18 | |
| Enamine | EN300-1863518-10.0g |
(pent-4-yn-2-yl)benzene |
186644-16-6 | 95% | 10.0g |
$4729.0 | 2023-07-10 | |
| Enamine | EN300-1863518-10g |
(pent-4-yn-2-yl)benzene |
186644-16-6 | 95% | 10g |
$4729.0 | 2023-09-18 | |
| 1PlusChem | 1P01XITB-50mg |
(pent-4-yn-2-yl)benzene |
186644-16-6 | 95% | 50mg |
$368.00 | 2023-12-19 | |
| 1PlusChem | 1P01XITB-500mg |
(pent-4-yn-2-yl)benzene |
186644-16-6 | 95% | 500mg |
$1123.00 | 2023-12-19 |
pent-4-yn-2-ylbenzene 関連文献
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
186644-16-6 (pent-4-yn-2-ylbenzene) 関連製品
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2039-76-1(3-Acetylphenanthrene)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
